Palladium(pi-cinnamyl)chloride dimer
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Palladium(pi-cinnamyl)chloride dimer can be synthesized by reacting palladium chloride with cinnamyl chloride in the presence of potassium chloride. The reaction is typically carried out in an inert atmosphere, such as argon, to prevent oxidation . The steps are as follows:
- Dissolve palladium chloride (10 mmol) and potassium chloride (20 mmol) in distilled water.
- Introduce argon gas to the solution for 30 minutes.
- Add cinnamyl chloride (30 mmol) to the solution and stir for 18 hours.
- Extract the product using chloroform and dry over magnesium sulfate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient extraction and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Palladium(pi-cinnamyl)chloride dimer is known for its catalytic activity in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: These reactions typically involve the use of aryl halides, organometallic reagents, and bases under inert conditions. The reactions are often carried out in solvents such as toluene, tetrahydrofuran, or dimethylformamide at elevated temperatures .
Major Products: The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
Palladium(pi-cinnamyl)chloride dimer has a wide range of applications in scientific research:
- Chemistry : It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .
- Biology : It is used in the synthesis of biologically active molecules and natural products .
- Medicine : It plays a role in the development of new drugs and therapeutic agents .
- Industry : It is used in the production of fine chemicals, polymers, and advanced materials .
Mechanism of Action
The catalytic activity of palladium(pi-cinnamyl)chloride dimer is attributed to its ability to undergo oxidative addition, transmetalation, and reductive elimination steps. These steps facilitate the formation of new bonds between carbon atoms or between carbon and heteroatoms . The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-carbon bonds .
Comparison with Similar Compounds
Similar Compounds:
- Palladium(II) acetate
- Palladium(II) chloride
- Palladium(II) bromide
- Palladium(II) iodide
Uniqueness: Palladium(pi-cinnamyl)chloride dimer is unique due to its high catalytic activity and selectivity in cross-coupling reactions. It offers advantages over other palladium compounds in terms of reaction efficiency and product yield .
Properties
Molecular Formula |
C18H20Cl2Pd2 |
---|---|
Molecular Weight |
520.1 g/mol |
IUPAC Name |
dichloroniopalladium;palladium;prop-2-enylbenzene |
InChI |
InChI=1S/2C9H9.2ClH.2Pd/c2*1-2-6-9-7-4-3-5-8-9;;;;/h2*2-8H,1H2;2*1H;;/q2*-1;;;;+2 |
InChI Key |
JUGNZIWLZIKEHW-UHFFFAOYSA-N |
Canonical SMILES |
C=C[CH-]C1=CC=CC=C1.C=C[CH-]C1=CC=CC=C1.[ClH+][Pd][ClH+].[Pd] |
Origin of Product |
United States |
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